molecular formula C16H14BrNO2 B5736317 2-bromo-N-(2-propanoylphenyl)benzamide

2-bromo-N-(2-propanoylphenyl)benzamide

Cat. No.: B5736317
M. Wt: 332.19 g/mol
InChI Key: LUVJRGOTIYPJSM-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-propanoylphenyl)benzamide is a benzamide derivative featuring a bromine substituent at the ortho position of the benzoyl group and a 2-propanoylphenyl moiety attached to the amide nitrogen. This compound is primarily utilized in organic synthesis, particularly in transition metal-catalyzed reactions for constructing nitrogen-containing heterocycles such as isoindolinones . The 2-propanoyl group introduces both steric bulk and electron-withdrawing effects, which influence its reactivity in catalytic systems and substrate compatibility.

Properties

IUPAC Name

2-bromo-N-(2-propanoylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO2/c1-2-15(19)12-8-4-6-10-14(12)18-16(20)11-7-3-5-9-13(11)17/h3-10H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVJRGOTIYPJSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-propanoylphenyl)benzamide typically involves the bromination of N-(2-propanoylphenyl)benzamide. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors. The process would include precise control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-propanoylphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group in the propanoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

    Reduction Reactions: Reducing agents like LiAlH4 or NaBH4 are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Major Products Formed

    Substitution Reactions: Products include substituted benzamides with various functional groups replacing the bromine atom.

    Reduction Reactions: Products include alcohol derivatives of the original compound.

    Oxidation Reactions: Products include carboxylic acids or other oxidized forms of the compound.

Scientific Research Applications

2-bromo-N-(2-propanoylphenyl)benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-propanoylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The bromine atom and the propanoyl group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

The structural and functional diversity of benzamide derivatives allows for tailored applications in catalysis, medicinal chemistry, and materials science. Below, we compare 2-bromo-N-(2-propanoylphenyl)benzamide with analogous compounds based on substituent effects, reactivity, and synthetic utility.

Structural and Electronic Effects of Substituents

Substituent Analysis

The amide nitrogen substituent significantly impacts electronic and steric properties:

  • 2-Propanoylphenyl (Target Compound): The propanoyl group is electron-withdrawing, polarizing the amide bond and enhancing electrophilicity at the carbonyl carbon. This facilitates nucleophilic attacks in cyclization reactions .
  • tert-Butyl (2-Bromo-N-(tert-butyl)benzamide) : A bulky, electron-donating group that increases steric hindrance, improving enantioselectivity (87% ee) in Pd-catalyzed Suzuki-Miyaura couplings .
  • Pyridin-2-yl (2-Bromo-N-(pyridin-2-yl)benzamide): The nitrogen-containing aromatic ring introduces chelating ability, altering reaction pathways. In control experiments, this derivative formed in 27% yield under non-basic conditions .
  • 2,3-Dimethylphenyl (2-Bromo-N-(2,3-dimethylphenyl)benzamide) : Electron-donating methyl groups reduce electrophilicity, making this derivative less reactive in coupling reactions but suitable for antimicrobial screening .
Data Table 1: Substituent Effects on Reactivity
Compound Substituent Key Reaction Outcome Reference
This compound 2-Propanoylphenyl Isoindolinone synthesis Broad substrate scope
2-Bromo-N-(tert-butyl)benzamide tert-Butyl Suzuki-Miyaura coupling 87% ee
2-Bromo-N-(pyridin-2-yl)benzamide Pyridin-2-yl Side product in control reaction 27% yield
2-Bromo-N-(2,3-dimethylphenyl)benzamide 2,3-Dimethylphenyl Antimicrobial screening Active against Gram-positive bacteria
Suzuki-Miyaura Coupling

Bulky substituents like cumyl (2-bromo-N-(2-phenyl-2-propyl)benzamide) enhance enantioselectivity (93% ee) in asymmetric couplings due to steric control . The propanoyl group’s moderate size and electronic effects may offer a balance between reactivity and selectivity, though direct data is lacking.

Melting Points and Solubility
  • 2-Bromo-N-(4-oxo-4H-chromen-2-yl)benzamide : Melts at 215–218°C, with solubility in polar aprotic solvents like DMSO .
  • Target Compound: Melting point data is unavailable, but the propanoyl group likely improves solubility in organic solvents compared to halogenated analogs.

Q & A

Q. What scale-up challenges arise in synthesizing this compound, and how are they mitigated?

  • Issues :
  • Exothermic Reactions : Control bromination step via slow NBS addition and cooling .
  • Purification Bottlenecks : Replace column chromatography with recrystallization (70% ethanol yield) .
  • Process Optimization : Use flow chemistry for amide coupling to improve reproducibility .

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